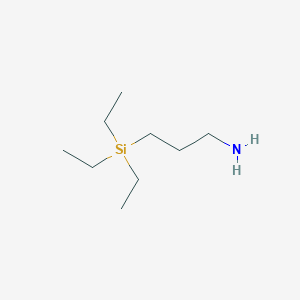

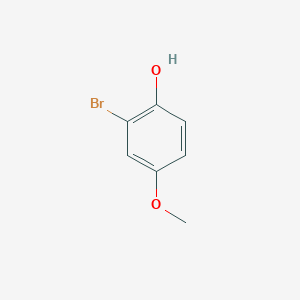

2-ブロモ-4-メトキシフェノール

概要

説明

2-Bromo-4-methoxyphenol is a brominated phenol derivative that is of interest in various chemical research areas. It is related to compounds that have been synthesized and characterized in several studies, which involve bromo-substituted phenols with methoxy groups and other substituents. These compounds often exhibit interesting chemical and physical properties and have potential applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of bromo-substituted phenolic compounds can involve multiple steps, including the use of diazotization reactions followed by Sandmeyer reactions, as seen in the synthesis of 2-bromo-4-nitrophenol . Although the specific synthesis of 2-bromo-4-methoxyphenol is not detailed in the provided papers, similar synthetic routes could potentially be applied. For instance, the synthesis of related compounds often starts from substituted anilines or phenols, which are then subjected to halogenation reactions to introduce bromine atoms .

Molecular Structure Analysis

The molecular structure of bromo-substituted phenolic compounds is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . These studies reveal the presence of intramolecular hydrogen bonding, which can influence the tautomeric forms of the compounds. For example, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was found to exist in the enol form in solid state due to a strong intramolecular O-H...N hydrogen bond .

Chemical Reactions Analysis

The reactivity of bromo-substituted phenolic compounds can be quite diverse. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to the formation of various products, depending on the reaction conditions . The formation of these products involves complex reaction mechanisms that can be influenced by factors such as temperature and solvent . Additionally, the reactivity of the methoxy group in these compounds can be explored through demethylation reactions, as demonstrated in the regioselective O-demethylation of aryl methyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted phenolic compounds are often investigated using computational methods such as density functional theory (DFT) . These studies can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals. For example, DFT calculations have been used to investigate the tautomerism and intramolecular proton transfer in (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol . Additionally, the nonlinear optical properties and potential bioactivity of these compounds can be assessed through computational studies .

科学的研究の応用

合成のためのビルディングブロック

2-ブロモ-4-メトキシフェノールは、有機合成において重要な原料および中間体として使用されます . それは、生物活性天然物や導電性ポリマーの合成のためのビルディングブロックとして使用されます .

医薬品

この化合物は、医薬品業界において重要な役割を果たしています . その潜在的な生物活性のために、それはさまざまな薬物の合成に使用されます .

農薬

2-ブロモ-4-メトキシフェノールは、農薬の製造にも使用されます . その誘導体は、殺虫剤、除草剤、その他の農業製品の配合に使用できます .

染料

染料業界では、この化合物は中間体として使用されます . それは、さまざまな染料の合成に使用できます .

プラスチック、接着剤、コーティング

この化合物は、これらの材料の熱安定性と難燃性を向上させる能力があるため、プラスチック、接着剤、コーティングの製造に一般的に使用されます

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Bromo-4-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Mode of Action

2-Bromo-4-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to a weakened bacterial cell wall, impairing the survival and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including the mycolic acids that are crucial for the integrity of the bacterial cell wall . By inhibiting InhA, 2-Bromo-4-methoxyphenol disrupts this pathway, leading to impaired cell wall synthesis .

Pharmacokinetics

Itslipophilicity and water solubility are key factors influencing its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can affect the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The result of 2-Bromo-4-methoxyphenol’s action is the disruption of mycolic acid synthesis , leading to a weakened bacterial cell wall . This impairs the survival and proliferation of Mycobacterium tuberculosis, potentially making 2-Bromo-4-methoxyphenol a useful agent in the treatment of tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methoxyphenol. For instance, the compound’s stability and activity may be affected by factors such as temperature and pH . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with 2-Bromo-4-methoxyphenol and affect its action .

生化学分析

Biochemical Properties

The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4-methoxyphenol is not well studied. It is known that phenol derivatives can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Temporal Effects in Laboratory Settings

It is known that phenol derivatives are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methoxyphenol at different dosages in animal models have not been specifically studied .

Metabolic Pathways

Current information does not provide specific details about the enzymes or cofactors it interacts with .

特性

IUPAC Name |

2-bromo-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMSUXSPKZRMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304961 | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17332-11-5 | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17332-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)